2-(2-fluorophenoxy)-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide
Description
2-(2-Fluorophenoxy)-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide is a synthetic small molecule featuring a tetrahydroquinoline core substituted at the 1-position with a 4-methoxybenzenesulfonyl group and at the 6-position with a 2-fluorophenoxy acetamide moiety. The sulfonamide and acetamide functionalities are common in medicinal chemistry for targeting enzyme active sites or nuclear receptors .
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O5S/c1-31-19-9-11-20(12-10-19)33(29,30)27-14-4-5-17-15-18(8-13-22(17)27)26-24(28)16-32-23-7-3-2-6-21(23)25/h2-3,6-13,15H,4-5,14,16H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRUOQUOPAXNLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)COC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-fluorophenoxy)-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide (CAS Number: 946213-03-2) is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 470.5 g/mol. The structure includes a fluorophenoxy group and a tetrahydroquinoline moiety, which are critical for its biological activity.
Mechanisms of Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Inhibition of Enzymes : The presence of a fluorine atom in the phenyl ring has been associated with increased potency in enzyme inhibition. For instance, studies on related compounds suggest that fluorinated derivatives can significantly enhance selectivity and efficacy against specific targets like α-l-fucosidases .
- Anticancer Properties : Compounds featuring a tetrahydroquinoline structure have shown promise in targeting cancer-related pathways. The interaction with anti-apoptotic proteins such as Mcl-1 suggests potential therapeutic applications in cancer treatment .
In Vitro Studies
Recent studies have focused on the compound's ability to inhibit specific enzymes and its cytotoxic effects on cancer cell lines. For example:
- Enzyme Inhibition : A related study demonstrated that modifications to the phenyl ring can lead to increased inhibition of α-l-fucosidases, with some derivatives showing IC50 values as low as 0.0079 μM against human lysosomal enzymes .
- Cytotoxicity : In vitro tests on various cancer cell lines revealed that compounds similar to this compound exhibit significant cytotoxic effects, indicating their potential as anticancer agents.
Case Studies
Several case studies have been documented regarding the biological activity of related compounds:
- Fluorinated Phenyl Derivatives : A study showed that adding a fluoro group enhances the inhibitory potency against α-l-fucosidases significantly compared to non-fluorinated analogs .
- Mcl-1 Inhibition : A class of compounds targeting Mcl-1 demonstrated effective binding and inhibition in biochemical assays, suggesting that similar mechanisms may be applicable to our compound of interest .
Data Tables
| Property | Value |
|---|---|
| CAS Number | 946213-03-2 |
| Molecular Formula | C24H23FN2O5S |
| Molecular Weight | 470.5 g/mol |
| Potential Activities | Enzyme inhibition, anticancer |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural features, molecular properties, and reported activities of the target compound and its analogs:

*Calculated based on substitution differences from .
Key Structural and Functional Differences
Substituent Effects on Bioactivity: The 4-methoxybenzenesulfonyl group (common in and ) is associated with enhanced metabolic stability and target binding due to sulfonamide’s hydrogen-bonding capacity . Fluorine vs. Chlorine: The 2-fluorophenoxy group in the target compound may improve lipophilicity and membrane permeability compared to the 4-chlorophenoxy analog ().
Tetrahydroquinoline Core Modifications: Compounds with hexafluoro-hydroxypropyl substitutions () exhibit RORγ inverse agonist activity, suggesting that bulky hydrophobic groups at the 1-position may modulate nuclear receptor binding. Thiophene-2-carboxamide () introduces aromatic heterocyclic diversity, which could influence π-π stacking interactions in enzyme binding pockets.
Synthetic Accessibility: Analogs like those in and are synthesized via sulfonylation of tetrahydroquinoline intermediates, followed by nucleophilic substitution or amidation at the 6-position. Yields for similar reactions range from 24% to 90% .
Research Findings and Implications
The 2-fluorophenoxy group may confer metabolic resistance to oxidative degradation compared to non-fluorinated analogs, as seen in other fluorinated pharmaceuticals .
Limitations and Gaps: No pharmacokinetic or toxicity data are available for the target compound. The absence of in vitro or in vivo studies limits mechanistic insights.
Explore synthetic optimization (e.g., introducing polar groups at the 7-position) to improve solubility, as demonstrated in for tetrahydroquinoline derivatives .
Preparation Methods
Formation of the Tetrahydroquinoline Core
The tetrahydroquinoline scaffold is synthesized via a Friedländer condensation or Skraup reaction. For example, 6-nitro-1,2,3,4-tetrahydroquinoline is prepared by cyclizing aniline derivatives with aldehydes in acidic media. Reduction of the nitro group using hydrogenation (H₂/Pd-C) yields the corresponding amine, which serves as the backbone for subsequent functionalization.
Sulfonylation with 4-Methoxybenzenesulfonyl Chloride
The amine intermediate undergoes sulfonylation with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine (TEA) or pyridine. This step typically occurs in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, achieving yields of 70–85%. The reaction mechanism involves nucleophilic substitution, where the amine attacks the electrophilic sulfur center of the sulfonyl chloride.
Acylation with 2-(2-Fluorophenoxy)Acetic Acid
The final acylation step employs 2-(2-fluorophenoxy)acetyl chloride, generated in situ from 2-(2-fluorophenoxy)acetic acid using thionyl chloride (SOCl₂). Coupling with the sulfonylated tetrahydroquinoline derivative is facilitated by TEA in anhydrous DCM, yielding the target compound after purification via silica gel chromatography.
Table 1: Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Tetrahydroquinoline | Aniline, aldehyde, H₂SO₄, 100°C, 12 h | 65–75 |
| Sulfonylation | 4-MeO-C₆H₄SO₂Cl, TEA, DCM, 0°C, 2 h | 70–85 |
| Acylation | 2-(2-FPhO)CH₂COCl, TEA, DCM, rt, 4 h | 60–70 |
Reaction Mechanisms and Catalytic Systems
Sulfonylation Mechanism
The sulfonylation proceeds via a two-step mechanism:
Acylation Dynamics
The acylation employs a mixed anhydride approach, where 2-(2-fluorophenoxy)acetic acid reacts with SOCl₂ to form the acyl chloride. This intermediate reacts with the sulfonylated amine via nucleophilic acyl substitution, driven by the base’s role in scavenging HCl.
Catalytic Innovations
Recent studies highlight the use of Pd(OAc)₂/xantphos systems for coupling reactions in similar frameworks, though their direct application to this compound remains exploratory. Alternative catalysts like ZnCl₂ have been employed in analogous acetamide syntheses to enhance reaction rates.
Optimization Strategies
Solvent and Temperature Effects
Purification Techniques
Table 2: Impact of Solvent on Acylation Yield
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| DCM | 25 | 68 |
| THF | 25 | 55 |
| DMF | 25 | 40 |
Analytical Characterization
Spectroscopic Methods
Q & A
Q. How can metabolite identification studies guide lead optimization?
- Answer :
- LC-MS/MS : Detect major metabolites (e.g., sulfoxide at m/z 529.10) formed via CYP2D6 .
- Mitigation : Introduce deuterium at oxidation-prone sites (e.g., benzylic positions) to reduce clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
